REACTION_CXSMILES
|
[Na].Br[CH2:3][C:4]([O-:6])=[O:5].[K+].[CH3:8][O:9][CH2:10][CH2:11][OH:12]>>[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:3][C:4]([OH:6])=[O:5] |f:1.2,^1:0|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture (suspension) was stirred at room temperature overnight (19 hrs.) under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 110° over about a 30 minute period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The excess of methoxyethanol was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with H2O (50 ml.)
|
Type
|
CUSTOM
|
Details
|
After evaporation of water
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with CH2Cl2 (75 ml.×2)
|
Type
|
CUSTOM
|
Details
|
the extracts were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
yielding 5.26 g
|
Type
|
DISTILLATION
|
Details
|
This oil was distilled under reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.2 mmol | |
AMOUNT: MASS | 4.72 g | |
YIELD: PERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |